Cas no 477485-89-5 (3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea)

3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea structure
477485-89-5 structure
Product Name:3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea
CAS No:477485-89-5
MF:C24H22N4O3S3
MW:510.651481151581
CID:6088466
PubChem ID:6260095
Update Time:2025-07-14

3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea Chemical and Physical Properties

Names and Identifiers

    • 3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea
    • (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
    • Benzamide, N-[[(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)amino]thioxomethyl]-4-(1-pyrrolidinylsulfonyl)-
    • 477485-89-5
    • AKOS024600403
    • 3-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea
    • SR-01000445828
    • F0816-0086
    • SR-01000445828-1
    • N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
    • Inchi: 1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)
    • InChI Key: CMYOGLYJJZYDDG-UHFFFAOYSA-N
    • SMILES: C(NC(N=C1N(C)C2=CC=C3C(=C2S1)C=CC=C3)=S)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 510.08540410g/mol
  • Monoisotopic Mass: 510.08540410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 920
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 148Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • pka: 7.14±0.70(Predicted)

3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea Pricemore >>

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Additional information on 3-(2Z)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea

Comprehensive Analysis of 3-(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea (CAS No. 477485-89-5)

The compound 3-(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea (CAS No. 477485-89-5) is a highly specialized organic molecule with a unique structural framework. Its complex name reflects the intricate combination of a naphthothiazole core, a pyrrolidine sulfonyl group, and a benzoylthiourea moiety. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and material science. Researchers are particularly interested in its molecular interactions and bioactivity, which make it a promising candidate for further study.

One of the most intriguing aspects of CAS No. 477485-89-5 is its structural versatility. The presence of both sulfonyl and thiourea functional groups allows for diverse chemical modifications, enabling scientists to tailor its properties for specific applications. For instance, the pyrrolidine-1-sulfonyl group enhances the compound's solubility in polar solvents, while the naphthothiazole ring contributes to its photophysical properties. These characteristics are particularly relevant in the development of fluorescent probes and sensors, which are hot topics in contemporary research.

In the context of drug discovery, 3-(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea has shown promise as a scaffold for designing novel therapeutic agents. Its ability to interact with biological targets, such as enzymes and receptors, has been explored in preliminary studies. The thiourea moiety, in particular, is known for its hydrogen-bonding capabilities, which are crucial for molecular recognition in pharmaceutical applications. This aligns with the growing demand for targeted therapies and precision medicine, which are among the most searched topics in biomedical research today.

Another area where CAS No. 477485-89-5 is gaining traction is in material science. The compound's conjugated system, derived from the naphthothiazole and benzoyl groups, lends itself to applications in organic electronics. For example, it could be used in the synthesis of organic semiconductors or light-emitting diodes (OLEDs). These applications are highly relevant to the current focus on sustainable technologies and green chemistry, which are frequently searched terms in scientific databases and AI-driven research tools.

The synthetic pathway for 3-(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea is another topic of interest. Researchers have developed optimized methods to achieve high yields and purity, which are critical for industrial-scale production. The use of catalysts and green solvents in its synthesis aligns with the broader trend toward environmentally friendly chemical processes. This is particularly important given the increasing scrutiny of chemical manufacturing practices and the push for sustainable development.

In summary, 3-(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene-1-4-(pyrrolidine-1-sulfonyl)benzoylthiourea (CAS No. 477485-89-5) is a multifaceted compound with significant potential in both medicinal chemistry and material science. Its unique structural features, combined with its versatile applications, make it a subject of ongoing research and development. As the scientific community continues to explore its properties, this compound is likely to play a pivotal role in advancing cutting-edge technologies and therapeutic innovations.

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